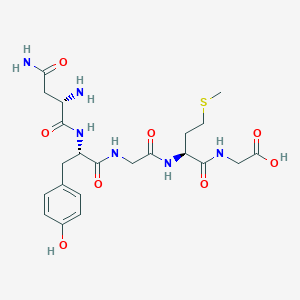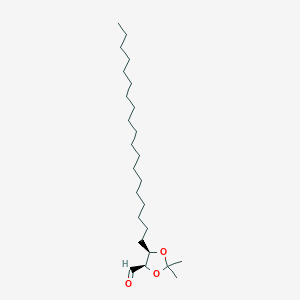![molecular formula C19H21NO4 B12612187 3-{2-[3-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid CAS No. 649773-60-4](/img/structure/B12612187.png)
3-{2-[3-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[3-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core, an acetamido group, and a phenoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-methyl-5-(propan-2-yl)phenol with an appropriate acylating agent to form the phenoxy intermediate.
Acetamidation: The phenoxy intermediate is then reacted with an acetamido group donor under suitable conditions to introduce the acetamido functionality.
Benzoic Acid Formation: Finally, the acetamido intermediate is subjected to a carboxylation reaction to form the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-{2-[3-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-{2-[3-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-{2-[3-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{2-[3-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid derivatives: These compounds have similar structures but with different substituents, leading to variations in their chemical and biological properties.
Other benzoic acid derivatives: Compounds such as 4-aminobenzoic acid and 2-hydroxybenzoic acid share the benzoic acid core but differ in their functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
649773-60-4 |
|---|---|
Molekularformel |
C19H21NO4 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
3-[[2-(3-methyl-5-propan-2-ylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C19H21NO4/c1-12(2)15-7-13(3)8-17(10-15)24-11-18(21)20-16-6-4-5-14(9-16)19(22)23/h4-10,12H,11H2,1-3H3,(H,20,21)(H,22,23) |
InChI-Schlüssel |
JLLZIZVOMDCFIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one](/img/structure/B12612104.png)
![1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one](/img/structure/B12612121.png)
![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)






![[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12612153.png)




